molecular formula C8H10N4 B11922265 3-Methyl-1H-indazole-5,6-diamine

3-Methyl-1H-indazole-5,6-diamine

Cat. No.: B11922265
M. Wt: 162.19 g/mol
InChI Key: IMRQUHKOCGTWEP-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-5,6-diamine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of two amino groups at positions 5 and 6, along with a methyl group at position 3, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indazole-5,6-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine, followed by methylation and subsequent functional group transformations to introduce the amino groups at positions 5 and 6 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indazole-5,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methyl-1H-indazole-5,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indazole-5,6-diamine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-amine: Lacks the methyl group at position 3 and the amino groups at positions 5 and 6.

    2H-Indazole: Differs in the position of the nitrogen atom in the ring.

    3-Methyl-1H-indazole: Lacks the amino groups at positions 5 and 6.

Uniqueness

3-Methyl-1H-indazole-5,6-diamine is unique due to the presence of both the methyl group and the two amino groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-methyl-2H-indazole-5,6-diamine

InChI

InChI=1S/C8H10N4/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

IMRQUHKOCGTWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)N)N

Origin of Product

United States

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